molecular formula C60H68F4N4O14S2 B605093 Abediterol napadisylate CAS No. 1044516-17-7

Abediterol napadisylate

Cat. No.: B605093
CAS No.: 1044516-17-7
M. Wt: 1209.3 g/mol
InChI Key: YWFAHMIAJNFTHW-VRCDMBAWSA-N
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Description

Abediterol Napadisylate is a potent and selective β2-adrenoceptor agonist. It is known for its sustained duration of action, which lasts for 24 hours, making it suitable for once-daily dosing. This compound has been studied extensively for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD). It exhibits high potency and selectivity for β2-adrenoceptors, comparable to other well-known β2-agonists such as formoterol and salmeterol .

Preparation Methods

The synthesis of Abediterol Napadisylate involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:

    Step 1: Preparation of the quinolinone core.

    Step 2: Introduction of the β2-adrenoceptor agonist moiety.

    Step 3: Functionalization to introduce the difluorophenylethoxy group.

    Step 4: Formation of the napadisylate salt.

Industrial production methods involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Abediterol Napadisylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Abediterol Napadisylate has a wide range of scientific research applications, including:

Mechanism of Action

Abediterol Napadisylate acts as a dual β2-adrenergic agonist and muscarinic antagonist. It binds to β2-adrenoceptors on bronchial smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation. The compound’s long duration of action is attributed to its high affinity and selectivity for β2-adrenoceptors .

Comparison with Similar Compounds

Abediterol Napadisylate is compared with other β2-adrenoceptor agonists such as:

    Formoterol: Known for its rapid onset of action and long duration.

    Salmeterol: Has a slower onset but a prolonged duration of action.

    Indacaterol: Another long-acting β2-agonist with a once-daily dosing regimen.

This compound is unique due to its dual action as a β2-adrenergic agonist and muscarinic antagonist, providing both bronchodilation and anti-inflammatory effects .

Properties

CAS No.

1044516-17-7

Molecular Formula

C60H68F4N4O14S2

Molecular Weight

1209.3 g/mol

IUPAC Name

5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1

InChI Key

YWFAHMIAJNFTHW-VRCDMBAWSA-N

SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abediterol napadisylate;  LAS100977 napadisylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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